AL 8810 isopropyl ester

Description

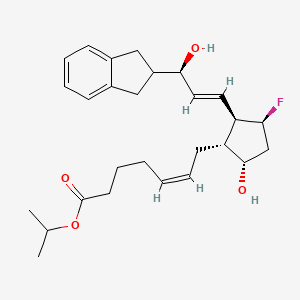

Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37FO4/c1-18(2)32-27(31)12-6-4-3-5-11-23-22(24(28)17-26(23)30)13-14-25(29)21-15-19-9-7-8-10-20(19)16-21/h3,5,7-10,13-14,18,21-26,29-30H,4,6,11-12,15-17H2,1-2H3/b5-3-,14-13+/t22-,23-,24+,25+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXJEEIAJJWMNC-IHMKMYTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(C2CC3=CC=CC=C3C2)O)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@@H]([C@@H]1/C=C/[C@@H](C2CC3=CC=CC=C3C2)O)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

AL 8810 isopropyl ester chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL 8810 isopropyl ester is a potent and selective antagonist of the prostaglandin (B15479496) F2α (FP) receptor.[1][2] As a lipid-soluble prodrug, it readily penetrates biological membranes and is subsequently hydrolyzed to its active form, AL 8810 acid.[3][4] This compound has become an invaluable pharmacological tool for investigating the physiological and pathological roles of the FP receptor in various biological systems. This technical guide provides an in-depth overview of the chemical structure, properties, and pharmacological profile of this compound, including experimental methodologies and an examination of its interaction with the FP receptor signaling pathway.

Chemical Structure and Properties

AL 8810 is a synthetic analog of prostaglandin F2α (PGF2α) characterized by two key structural modifications: a fluorine atom at the 11β position and a 2,3-dihydro-1H-inden-2-yl group at the 15-position.[2] The isopropyl esterification of the carboxylic acid group enhances its lipophilicity, facilitating its use in experimental models.[3]

Chemical Name: 9α,15R-dihydroxy-11β-fluoro-15-(2,3-dihydro-1H-inden-2-yl)-16,17,18,19,20-pentanor-prosta-5Z,13E-dien-1-oic acid, isopropyl ester[1]

Image of the chemical structure of this compound:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C27H37FO4 | [1][4] |

| Molecular Weight | 444.6 g/mol | [1] |

| CAS Number | 208114-93-6 | [1][4] |

| Appearance | Crystalline solid | [1] |

| Solubility | ≤25 mg/mL in ethanol, 25 mg/mL in DMSO, 25 mg/mL in dimethyl formamide | [1] |

| Storage | Store at -20°C | [1] |

Pharmacological Properties

AL 8810 is a selective antagonist at the FP receptor, exhibiting weak partial agonist activity at higher concentrations.[1][2] Its antagonist properties have been well-characterized in various in vitro systems, most notably in A7r5 rat thoracic aorta smooth muscle cells and Swiss mouse 3T3 fibroblasts, both of which endogenously express the FP receptor.[2]

In Vitro Pharmacology

The pharmacological parameters of the active form, AL 8810 acid, are summarized in the following table.

| Parameter | Cell Line | Value | Reference(s) |

| EC50 (Agonist Potency) | A7r5 | 261 ± 44 nM | [2] |

| 3T3 | 186 ± 63 nM | [2] | |

| Emax (Intrinsic Activity) | A7r5 | 19% (relative to cloprostenol) | [2] |

| 3T3 | 23% (relative to cloprostenol) | [2] | |

| pA2 (Antagonist Potency) | A7r5 | 6.68 ± 0.23 | [2] |

| 3T3 | 6.34 ± 0.09 | [2] | |

| Ki (Antagonist Potency) | A7r5 | 426 ± 63 nM (against 100 nM fluprostenol) | [2] |

AL 8810 demonstrates high selectivity for the FP receptor, showing no significant inhibitory activity at other prostanoid receptors such as DP, EP2, EP4, and TP, even at concentrations up to 10 µM.[1][2]

Mechanism of Action and Signaling Pathway

The prostaglandin F2α receptor (FP receptor) is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[5] Upon agonist binding, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores.[6] DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.[6]

AL 8810, as a competitive antagonist, binds to the FP receptor and prevents the binding of endogenous agonists like PGF2α, thereby inhibiting this signaling cascade.[2]

Experimental Protocols

General Workflow for Assessing FP Receptor Antagonism

The following diagram illustrates a typical experimental workflow for characterizing the antagonist properties of a compound like AL 8810 at the FP receptor.

Detailed Methodology: Phospholipase C Activity Assay (Phosphoinositide Turnover)

This protocol is based on the methods generally employed for characterizing FP receptor antagonists like AL 8810.[2]

1. Cell Culture and Plating:

- A7r5 or Swiss 3T3 cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

- Cells are seeded into multi-well plates (e.g., 24-well plates) and grown to near confluency.

2. Radiolabeling:

- The growth medium is replaced with a medium containing [³H]myo-inositol (e.g., 1 µCi/mL).

- Cells are incubated for 24-48 hours to allow for the incorporation of the radiolabel into cellular phosphoinositides.

3. Assay Procedure:

- The labeling medium is removed, and the cells are washed with a buffer (e.g., HEPES-buffered saline).

- A buffer containing LiCl (e.g., 10 mM) is added to the cells and incubated for a short period. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

- Cells are pre-incubated with varying concentrations of AL 8810 (or vehicle control) for a defined period (e.g., 15-30 minutes).

- The FP receptor agonist (e.g., fluprostenol) is then added to stimulate phosphoinositide turnover, and the incubation continues for a specific duration (e.g., 30-60 minutes).

4. Extraction and Quantification of Inositol Phosphates:

- The reaction is terminated by the addition of a cold acid solution (e.g., trichloroacetic acid or perchloric acid).

- The cell lysates are collected, and the inositol phosphates are separated from other cellular components using anion-exchange chromatography (e.g., Dowex columns).

- The eluted [³H]inositol phosphates are quantified using liquid scintillation counting.

5. Data Analysis:

- The amount of radioactivity is used to determine the concentration of inositol phosphates produced.

- Dose-response curves are generated to calculate agonist potency (EC50) and efficacy (Emax).

- In the presence of the antagonist, the shift in the agonist dose-response curve is used to determine the antagonist potency (pA2 or Ki) using Schild analysis.[7]

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available due to its proprietary nature, the general synthetic strategy for prostaglandin analogs is well-established and is likely based on the Corey synthesis. This approach typically involves the construction of a key intermediate, the Corey lactone, which contains the stereochemically defined cyclopentane (B165970) core of the prostaglandin.

The synthesis would then involve the following key transformations:

-

Introduction of the α-chain: This is typically achieved via a Wittig or Horner-Wadsworth-Emmons reaction to install the seven-carbon carboxylic acid-containing side chain.

-

Introduction of the ω-chain: This involves the addition of the side chain containing the 2,3-dihydro-1H-inden-2-yl moiety. This is a more complex step and would likely involve a nucleophilic addition to a carbonyl group on the cyclopentane ring, followed by stereoselective reduction.

-

Fluorination: The introduction of the fluorine atom at the 11β position is a challenging step and would likely involve specialized fluorinating reagents.

-

Esterification: The final step would be the esterification of the carboxylic acid to form the isopropyl ester.

Conclusion

This compound is a critical tool for researchers in the field of prostanoid pharmacology. Its high potency and selectivity for the FP receptor allow for the precise investigation of the roles of this receptor in health and disease. This guide has provided a comprehensive overview of its chemical and pharmacological properties, the signaling pathway it modulates, and the experimental approaches used for its characterization. This information will be valuable for scientists and professionals in drug development and related fields.

References

- 1. The synthesis and biological activity of alkyloxy prostaglandin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Hydra (genus) - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of AL-8810 Isopropyl Ester as a Prostaglandin FP Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AL-8810 is a potent and selective competitive antagonist of the prostaglandin (B15479496) F2α (PGF2α) receptor, also known as the FP receptor.[1][2] As a structural analog of PGF2α, AL-8810 exhibits high affinity for the FP receptor, effectively blocking the binding of the endogenous ligand PGF2α and other FP receptor agonists.[2] Its isopropyl ester form is a more lipid-soluble prodrug, designed to enhance its penetration across biological membranes, such as in ophthalmic applications.[3] The primary mechanism of action involves the inhibition of the canonical Gq/11 protein-coupled signaling cascade, which prevents the downstream mobilization of intracellular calcium and subsequent physiological responses.[4] This technical guide provides a detailed overview of the molecular interactions, signaling pathways, and experimental validation of AL-8810's antagonist activity at the FP receptor.

The Prostaglandin FP Receptor and its Signaling Pathway

The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[4] The endogenous ligand for the FP receptor is PGF2α.[5] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[6] This rapid increase in intracellular calcium concentration ([Ca2+]i) activates various downstream cellular processes.

The following diagram illustrates the canonical signaling pathway of the prostaglandin FP receptor.

Caption: Agonist-induced FP receptor signaling cascade.

AL-8810 Mechanism of Antagonism

AL-8810 is a selective, competitive antagonist at the FP receptor.[2] This means it binds to the same site on the receptor as the endogenous agonist PGF2α but does not activate the receptor. By occupying the binding site, AL-8810 prevents PGF2α and other agonists from binding and initiating the signaling cascade. While AL-8810 is primarily an antagonist, it has been observed to be a very weak partial agonist, exhibiting low intrinsic activity relative to full agonists like fluprostenol.[2][7][8] However, its predominant and functionally relevant effect is antagonism.[2]

The antagonistic action of AL-8810 results in the blockade of agonist-induced PLC activation, thereby preventing the production of IP3 and the subsequent mobilization of intracellular calcium. This has been demonstrated in various cell types, including rat aortic smooth muscle A7r5 cells, Swiss mouse 3T3 fibroblasts, and HEK-293 cells expressing the cloned human ocular FP receptor.[2]

The following diagram illustrates how AL-8810 antagonizes the FP receptor signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. FP receptor | Prostanoid receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchgate.net [researchgate.net]

- 8. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]

AL-8810 Isopropyl Ester: A Technical Guide to a Selective FP Receptor Antagonist Prodrug

An In-depth Whitepaper for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of AL-8810 isopropyl ester, a prodrug of the potent and selective prostaglandin (B15479496) F2α (FP) receptor antagonist, AL-8810. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacology and therapeutic potential of this compound.

Introduction

AL-8810 is a novel analog of prostaglandin F2α (PGF2α) that functions as a selective antagonist at the FP receptor.[1][2] Its chemical name is (5Z, 13E)-(9S, 11S,15R)-9,15-dihydroxy-11-fluoro-15-(2-indanyl)-16,17,18,19, 20-pentanor-5,13-prostadienoic acid.[1] Due to its selective antagonist properties, AL-8810 is a valuable pharmacological tool for investigating FP receptor-mediated physiological and pathological processes.[1][3] It has shown therapeutic potential in preclinical models of various conditions, including ocular hypertension, glaucoma, stroke, traumatic brain injury, multiple sclerosis, allodynia, and endometriosis.[4][5]

To enhance its bioavailability, particularly for topical applications such as in ophthalmology, the isopropyl ester prodrug form, AL-8810 isopropyl ester, has been developed.[6][7] This lipid-soluble ester facilitates penetration through biological membranes, after which it is hydrolyzed by endogenous esterases to release the active drug, AL-8810.[6][8][9] This strategy is analogous to that used for several commercially successful prostaglandin-based glaucoma medications, such as latanoprost (B1674536) and travoprost.[6][9]

Mechanism of Action

AL-8810 exerts its pharmacological effects by competitively antagonizing the FP receptor.[1][3] The FP receptor is a G-protein coupled receptor that, upon activation by its endogenous ligand PGF2α or synthetic agonists, stimulates the Gq/11 protein. This in turn activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular calcium concentration mediates various cellular responses.[3]

AL-8810, by binding to the FP receptor without eliciting a significant downstream signal, prevents the binding of agonists and thereby inhibits this signaling cascade.[1] It has been shown to be highly selective for the FP receptor, with no significant activity at other prostanoid receptors such as TP, DP, EP2, and EP4 at concentrations up to 10 µM.[10]

Signaling Pathway of the FP Receptor and the Action of AL-8810

Caption: FP receptor signaling cascade and the inhibitory action of AL-8810.

Quantitative Data

The antagonist potency of AL-8810 has been characterized in various in vitro systems. The following tables summarize the key quantitative data.

Table 1: Antagonist Potency of AL-8810

| Parameter | Cell Line | Agonist | Value | Reference |

| pA₂ | A7r5 rat thoracic aorta smooth muscle cells | Fluprostenol | 6.68 ± 0.23 | [1] |

| Swiss mouse 3T3 fibroblasts | Fluprostenol | 6.34 ± 0.09 | [1] | |

| Kᵢ (nM) | A7r5 rat thoracic aorta smooth muscle cells | Fluprostenol | 426 ± 63 | [1] |

| Mouse 3T3 cells | Not Specified | 200 ± 60 | [5] | |

| Rat A7r5 cells | Not Specified | 400 ± 100 | [5] | |

| Human cloned ciliary body-derived FP receptor | Various FP agonists | 1900 ± 300 | [4] | |

| Human trabecular meshwork cells | Various FP agonists | 2600 ± 500 | [4] | |

| Human ciliary muscle cells | Various FP agonists | 5700 | [4] |

Table 2: Partial Agonist Activity of AL-8810

| Parameter | Cell Line | Full Agonist for Comparison | Value | Reference |

| EC₅₀ (nM) | A7r5 rat thoracic aorta smooth muscle cells | Cloprostenol | 261 ± 44 | [1] |

| Swiss mouse 3T3 fibroblasts | Cloprostenol | 186 ± 63 | [1] | |

| Eₘₐₓ (%) | A7r5 rat thoracic aorta smooth muscle cells | Cloprostenol | 19 | [1] |

| Swiss mouse 3T3 fibroblasts | Cloprostenol | 23 | [1] |

Note: Eₘₐₓ is expressed as a percentage of the maximal response induced by the full agonist.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are methodologies for key experiments involving AL-8810.

While the specific, detailed synthesis protocol for AL-8810 isopropyl ester is not publicly available in the reviewed literature, it can be reasonably inferred to follow standard esterification procedures. A general approach would involve the reaction of AL-8810 with isopropyl alcohol in the presence of a suitable catalyst.

General Esterification Protocol:

-

Reactant Preparation: Dissolve AL-8810 in a suitable anhydrous organic solvent.

-

Addition of Alcohol: Add an excess of isopropyl alcohol to the reaction mixture.

-

Catalysis: Introduce an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) or use a coupling agent (e.g., dicyclohexylcarbodiimide). Enzymatic catalysis using lipases is also a potential green chemistry approach.[11]

-

Reaction Conditions: The reaction is typically carried out at a specific temperature (e.g., room temperature to reflux) and monitored for completion using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Upon completion, the reaction mixture is quenched, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified using column chromatography to yield the pure AL-8810 isopropyl ester.

This assay measures the ability of AL-8810 to inhibit the agonist-induced stimulation of phospholipase C (PLC), a key downstream event of FP receptor activation.[1]

Methodology:

-

Cell Culture: Culture cells endogenously expressing the FP receptor (e.g., A7r5 rat thoracic aorta smooth muscle cells or Swiss mouse 3T3 fibroblasts) in appropriate media.

-

Radiolabeling: Incubate the cells with [³H]-myo-inositol to label the cellular phosphoinositide pools.

-

Pre-incubation with Antagonist: Wash the cells and pre-incubate them with varying concentrations of AL-8810 or vehicle for a defined period.

-

Agonist Stimulation: Add a fixed concentration of an FP receptor agonist (e.g., fluprostenol) and incubate for a further period to stimulate PLC activity.

-

Extraction of Inositol Phosphates: Terminate the reaction and extract the water-soluble inositol phosphates.

-

Quantification: Separate and quantify the accumulated [³H]-inositol phosphates using anion-exchange chromatography and liquid scintillation counting.

-

Data Analysis: Plot the concentration-response curves for the agonist in the presence and absence of the antagonist. Calculate the antagonist potency (e.g., pA₂, Kᵢ) using appropriate pharmacological models (e.g., Schild analysis).[12]

Experimental Workflow for In Vitro Antagonism Assay

Caption: Workflow for determining the in vitro antagonist activity of AL-8810.

While specific studies detailing the in vivo hydrolysis of AL-8810 isopropyl ester were not identified in the search results, the general methodology for assessing prodrug conversion can be described.

General Methodology:

-

Animal Model: Select an appropriate animal model (e.g., rabbit, monkey) relevant to the intended therapeutic application (e.g., ocular).

-

Prodrug Administration: Administer a defined dose of AL-8810 isopropyl ester via the intended route (e.g., topical ocular instillation).

-

Sample Collection: Collect relevant biological samples (e.g., aqueous humor, plasma) at various time points post-administration.

-

Sample Preparation: Process the collected samples to extract the analyte(s) of interest (AL-8810 isopropyl ester and the active metabolite, AL-8810).

-

Bioanalytical Method: Develop and validate a sensitive and specific bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the simultaneous quantification of the prodrug and the active drug.

-

Pharmacokinetic Analysis: Determine the pharmacokinetic parameters of both the prodrug and the active drug, including concentration-time profiles, Cₘₐₓ, Tₘₐₓ, and AUC, to characterize the rate and extent of conversion.

Logical Relationship of Prodrug Activation and Action

Caption: Conversion of the prodrug to the active antagonist.

Conclusion

AL-8810 is a well-characterized, potent, and selective antagonist of the FP receptor, making it an invaluable tool for pharmacological research. The development of its isopropyl ester prodrug, AL-8810 isopropyl ester, represents a strategic approach to enhance its delivery and therapeutic potential, particularly in indications requiring improved tissue penetration. This technical guide has summarized the core knowledge regarding AL-8810 and its prodrug, providing a foundation for further research and development in this area. Future studies should focus on elucidating the detailed pharmacokinetic and pharmacodynamic profile of the isopropyl ester prodrug in various preclinical and clinical settings.

References

- 1. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AL 8810 | CAS:246246-19-5 | Antagonist of prostaglandin F2α (FP) receptor. | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. apexbt.com [apexbt.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. caymanchem.com [caymanchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Green synthesis of isopropyl myristate in novel single phase medium Part I: Batch optimization studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to AL 8810 Isopropyl Ester

This technical guide provides a comprehensive overview of this compound, a significant pharmacological tool in prostaglandin (B15479496) research. It details its chemical properties, mechanism of action, and relevant experimental data for professionals in drug development and scientific research.

This compound is the lipid-soluble, esterified prodrug form of AL 8810.[1][2] AL 8810 itself is a potent and selective antagonist of the prostaglandin F2α (PGF2α) receptor, also known as the FP receptor.[3][4] This makes it an invaluable tool for studying the physiological and pathological roles of the FP receptor.[3]

Chemical and Physical Properties

AL 8810 is an 11β-fluoro analog of PGF2α.[1][4] The isopropyl ester form enhances its lipid solubility, analogous to therapeutic prostaglandin compounds like latanoprost (B1674536) and travoprost.[1][2]

| Property | Value | Reference |

| Compound Name | 9α,15R-dihydroxy-11β-fluoro-15-(2,3-dihydro-1H-inden-2-yl)-16,17,18,19,20-pentanor-prosta-5Z,13E-dien-1-oic acid, isopropyl ester | [1] |

| CAS Number | 208114-93-6 | [1][5] |

| Molecular Weight | 444.6 g/mol | [1] |

| Molecular Formula | C27H37FO4 | |

| Formulation | Crystalline solid | [1] |

| Storage | -20°C | [1] |

| Solubility | Soluble in DMSO, Ethanol, Dimethylformamide |

Pharmacology and Mechanism of Action

The FP receptor is a G-protein coupled receptor (GPCR) that, upon binding to its agonist (like PGF2α or fluprostenol), activates Phospholipase C (PLC). This activation leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently triggers an increase in intracellular calcium ([Ca2+]i).[6]

AL 8810 acts as a competitive antagonist at the FP receptor.[3] This means it binds to the receptor but does not elicit a significant response, instead blocking the binding and subsequent action of FP receptor agonists.[3][6] It has demonstrated high selectivity for the FP receptor, showing no significant inhibition of other prostanoid receptors such as DP, EP2, EP4, and TP even at high concentrations.[3][7]

Signaling Pathway of FP Receptor and Antagonism by AL 8810

The following diagram illustrates the signaling cascade initiated by an FP receptor agonist and the inhibitory action of AL 8810.

Caption: FP receptor signaling pathway and the antagonistic action of AL 8810.

Experimental Data and Protocols

AL 8810 has been characterized through various in vitro and in vivo experiments. It exhibits weak partial agonist activity but primarily functions as a competitive antagonist.[3]

Pharmacological Parameters of AL 8810 (Active Form)

| Parameter | Cell Line | Value | Description |

| EC50 | A7r5 cells | 261 ± 44 nM | Weak partial agonist potency |

| EC50 | Swiss 3T3 fibroblasts | 186 ± 63 nM | Weak partial agonist potency |

| Ki | A7r5 cells | 426 ± 63 nM | Inhibition constant against fluprostenol |

| pA2 | A7r5 cells | 6.68 ± 0.23 | Antagonist potency from Schild analysis |

| pA2 | Swiss 3T3 fibroblasts | 6.34 ± 0.09 | Antagonist potency from Schild analysis |

Data sourced from Griffin et al., 1999.[3]

Experimental Protocols

1. In Vitro Phospholipase C (PLC) Activity Assay

This assay is used to determine the agonist and antagonist properties of compounds at the FP receptor.

-

Cell Lines: A7r5 rat thoracic aorta smooth muscle cells or Swiss mouse 3T3 fibroblasts, which endogenously express FP receptors.[3]

-

Methodology:

-

Cells are cultured to confluency in appropriate media.

-

To measure antagonist effect, cells are pre-incubated with varying concentrations of AL 8810 for a set period.

-

A potent FP receptor agonist (e.g., 100 nM fluprostenol) is then added.[3]

-

The reaction is stopped, and the production of inositol phosphates (a downstream product of PLC activity) is measured, often using radiolabeling techniques (e.g., with [3H]-inositol).

-

The concentration-dependent inhibition of the agonist response by AL 8810 is used to calculate parameters like Ki or pA2.[3]

-

2. In Vitro Intracellular Calcium Mobilization Assay

This method assesses the functional consequence of FP receptor activation.

-

Cell Lines: A7r5 cells or human embryonic kidney (HEK-293) cells expressing cloned human FP receptors.[6][8]

-

Methodology:

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Baseline fluorescence is measured.

-

For antagonism studies, cells are pre-treated with AL 8810.

-

An FP agonist (e.g., travoprost-free acid, bimatoprost-free acid) is added to stimulate the receptor.[8]

-

The change in intracellular calcium concentration is monitored by measuring the change in fluorescence intensity.

-

AL 8810's ability to block the agonist-induced calcium mobilization is quantified.[8]

-

Experimental Workflow: Schild Analysis for Competitive Antagonism

To confirm that AL 8810 is a competitive antagonist, a Schild analysis is performed. This involves generating agonist dose-response curves in the presence of increasing concentrations of the antagonist.

Caption: Workflow for determining competitive antagonism using Schild analysis.

Therapeutic and Research Applications

As a selective FP receptor antagonist, AL 8810 is a crucial tool for elucidating the roles of PGF2α signaling in various physiological and pathological processes. It has been used in animal models to study conditions such as traumatic brain injury, glaucoma, and endometriosis.[8] For instance, in glaucoma research, AL 8810 is used to block the effects of FP agonists like latanoprost, helping to confirm that their intraocular pressure-lowering effects are indeed mediated by the FP receptor.[9] While AL 8810 itself is primarily a research tool, its study provides valuable insights for the development of therapeutic FP receptor antagonists.

References

- 1. interpriseusa.com [interpriseusa.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | CAS#:208114-93-6 | Chemsrc [chemsrc.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. apexbt.com [apexbt.com]

- 8. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stanniocalcin-1 (STC-1), a downstream effector molecule in latanoprost signaling, acts independent of the FP receptor for intraocular pressure reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Formulation Landscape: A Technical Guide to the Solubility and Stability of AL 8810 Isopropyl Ester

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of AL 8810 isopropyl ester, a potent and selective FP prostaglandin (B15479496) receptor antagonist. As a lipid-soluble, esterified prodrug of AL 8810, understanding its physicochemical properties is paramount for the development of effective formulations and the design of robust experimental protocols. While direct quantitative data for this compound is limited in publicly available literature, this guide synthesizes information from closely related analogs and established methodologies to provide a reliable framework for laboratory work.

Core Concepts: Solubility and Stability

The therapeutic efficacy of any compound is intrinsically linked to its solubility and stability. Solubility dictates the ability of a compound to dissolve in a solvent to form a homogenous solution, a critical factor for bioavailability and in vitro assay design. Stability refers to the compound's resistance to chemical degradation under various environmental conditions, ensuring its integrity and potency over time.

Solubility Profile of this compound and Related Analogs

This compound is characterized as a lipid-soluble compound.[1] Based on the known solubility of its methyl ester analog and other prostaglandin esters, it is anticipated to be readily soluble in common organic solvents. The following table summarizes the available solubility data for AL 8810 methyl ester and Prostaglandin F2α (PGF2α) isopropyl ester, which can serve as a valuable reference for solvent selection.

| Compound | Solvent | Solubility |

| AL 8810 methyl ester | Ethanol | ~50 mg/mL |

| DMSO | ~25 mg/mL | |

| Dimethylformamide (DMF) | ~30 mg/mL | |

| PBS (pH 7.2) | ~0.5 mg/mL | |

| Prostaglandin F2α isopropyl ester | Ethanol | ~50 mg/mL |

| DMSO | ~50 mg/mL | |

| Dimethylformamide (DMF) | ~30 mg/mL | |

| PBS (pH 7.2) | ~50 µg/mL |

Data for AL 8810 methyl ester and PGF2α isopropyl ester is provided as a proxy due to the lack of direct data for this compound.

Given its isopropyl ester moiety, the solubility of this compound in organic solvents is expected to be comparable to or slightly greater than its methyl ester counterpart due to increased lipophilicity. Aqueous solubility, however, is likely to be low, necessitating the use of organic co-solvents or specialized formulation strategies for aqueous-based assays.

Stability Considerations for this compound

The stability of prostaglandin analogs, particularly ester prodrugs, is a critical parameter to control during storage and experimentation. Degradation can occur through hydrolysis of the ester bond, as well as other pathways influenced by pH, temperature, and light.

The following table outlines the stability of related prostaglandin analogs, offering insights into the expected stability profile of this compound.

| Compound | Storage Conditions | Stability |

| AL 8810 methyl ester | -20°C | ≥ 4 years |

| Prostaglandin F2α isopropyl ester | -20°C | ≥ 2 years |

| Prostaglandin E1 | -20°C | ≥ 2 years |

It is recommended to store this compound as a solid at -20°C. Stock solutions in anhydrous organic solvents, purged with an inert gas, are likely to be stable for short-term storage at low temperatures. Aqueous solutions are not recommended for storage for more than one day due to the potential for hydrolysis.

Experimental Protocols

Determination of Solubility (Shake-Flask Method)

A widely accepted method for determining equilibrium solubility is the shake-flask method.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., DMSO, ethanol, PBS) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration through a suitable membrane filter (e.g., 0.22 µm).

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Stability Indicating Assay (Forced Degradation Study)

Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods.

Methodology:

-

Stress Conditions: Subject solutions of this compound to various stress conditions, including:

-

Acidic: 0.1 N HCl at 60°C

-

Basic: 0.1 N NaOH at 60°C

-

Oxidative: 3% H₂O₂ at room temperature

-

Thermal: 60°C

-

Photolytic: Exposure to UV light (e.g., 254 nm) and visible light

-

-

Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method capable of separating the intact drug from its degradation products. A diode array detector (DAD) can be used to assess peak purity.

-

Identification: If significant degradation is observed, further analysis (e.g., LC-MS/MS) can be performed to identify the structure of the degradation products.

Signaling Pathway of AL 8810

AL 8810 acts as a selective antagonist at the Prostaglandin F (FP) receptor. The FP receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand PGF2α, primarily couples to the Gq/11 family of G proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ([Ca²⁺]i) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). AL 8810 competitively blocks the binding of agonists like PGF2α to the FP receptor, thereby inhibiting this downstream signaling.

Caption: FP Receptor Signaling Pathway Antagonized by AL 8810.

Experimental Workflow for Solubility and Stability Assessment

The following diagram outlines a logical workflow for assessing the solubility and stability of this compound.

Caption: Workflow for Solubility and Stability Testing.

Conclusion

References

The Pharmacological Profile of AL-8810: A Selective FP Prostanoid Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

AL-8810, chemically identified as (5Z, 13E)-(9S, 11S,15R)-9,15-dihydroxy-11-fluoro-15-(2-indanyl)-16,17,18,19, 20-pentanor-5,13-prostadienoic acid, is a potent and selective antagonist of the prostaglandin (B15479496) F2α (PGF2α) receptor, commonly known as the FP receptor.[1] As a valuable pharmacological tool, AL-8810 has been instrumental in elucidating the physiological and pathophysiological roles of the FP receptor in various biological systems. This technical guide provides a comprehensive overview of the pharmacological profile of AL-8810, including its binding affinity, functional antagonist activity, and selectivity. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways and experimental workflows are also presented to facilitate its application in research and drug development.

Quantitative Pharmacological Data

The antagonist potency and partial agonist activity of AL-8810 have been characterized across various cell lines and experimental systems. The following tables summarize the key quantitative data.

Table 1: Antagonist Potency of AL-8810 at the FP Receptor

| Cell Line/Tissue | Agonist | Assay Type | Antagonist Potency (Ki) | pA2 | Schild Slope | Reference |

| A7r5 Rat Thoracic Aorta Smooth Muscle Cells | Fluprostenol | Phospholipase C Activation | 426 ± 63 nM | 6.68 ± 0.23 | 0.80-0.92 | [1] |

| Swiss Mouse 3T3 Fibroblasts | Fluprostenol | Phospholipase C Activation | ~400-500 nM | 6.34 ± 0.09 | 0.80-0.92 | [1][2] |

| Human Ciliary Body (cloned FP receptor in HEK-293 cells) | Fluprostenol | Phospholipase C Activation | 1.9 ± 0.3 µM | - | - | [3] |

| Human Trabecular Meshwork (h-TM) Cells | Various FP Agonists | Functional Assays | 2.6 ± 0.5 µM | - | - | [3] |

| Human Ciliary Muscle (h-CM) Cells | Various FP Agonists | Functional Assays | 5.7 µM | - | - | [3] |

Table 2: Partial Agonist Activity of AL-8810 at the FP Receptor

| Cell Line | Full Agonist for Comparison | EC50 | Emax (relative to full agonist) | Reference |

| A7r5 Rat Thoracic Aorta Smooth Muscle Cells | Cloprostenol | 261 ± 44 nM | 19% | [1] |

| Swiss Mouse 3T3 Fibroblasts | Cloprostenol | 186 ± 63 nM | 23% | [1] |

Table 3: Selectivity Profile of AL-8810

| Receptor Subtype | Activity | Concentration Tested | Reference |

| TP (Thromboxane) | No significant inhibition | up to 10 µM | [1] |

| DP (Prostaglandin D) | No significant inhibition | up to 10 µM | [1] |

| EP2 (Prostaglandin E) | No significant inhibition | up to 10 µM | [1] |

| EP4 (Prostaglandin E) | No significant inhibition | up to 10 µM | [1] |

| IP (Prostacyclin) | No significant inhibition | up to 10 µM | [2] |

| V1-Vasopressin | No significant inhibition | Not specified | [1] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.

Signaling Pathways

The FP receptor primarily couples to the Gq alpha subunit of the heterotrimeric G protein.[2] Activation of the FP receptor by an agonist initiates a signaling cascade that leads to an increase in intracellular calcium. AL-8810 competitively antagonizes this pathway.

Caption: FP Receptor Gq Signaling Pathway.

Experimental Workflows

The following diagrams illustrate the general workflows for key experiments used to characterize AL-8810.

Functional Antagonism Assay (Calcium Mobilization)

Caption: Calcium Mobilization Assay Workflow.

Competitive Radioligand Binding Assay

References

- 1. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.arizona.edu [repository.arizona.edu]

- 3. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]

AL-8810 Isopropyl Ester: A Technical Guide for Investigating Prostaglandin F2α Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) F2α (PGF2α) is a bioactive lipid mediator that exerts a wide range of physiological and pathological effects through its interaction with the G protein-coupled FP receptor. The study of PGF2α signaling is crucial for understanding and developing therapeutics for various conditions, including glaucoma, preterm labor, and inflammatory diseases. AL-8810 isopropyl ester is a valuable pharmacological tool for elucidating the intricacies of the PGF2α signaling cascade. It is a prodrug that is converted to its active form, AL-8810, in situ. AL-8810 is a potent and selective antagonist of the FP receptor, although it also exhibits weak partial agonist activity. This dual characteristic makes it a unique tool for dissecting the downstream consequences of FP receptor activation and blockade.

This technical guide provides a comprehensive overview of AL-8810 isopropyl ester for researchers, scientists, and drug development professionals. It includes a summary of its pharmacological properties, detailed experimental protocols for its use in key in vitro assays, and visual representations of the signaling pathways it modulates.

Core Concepts: Mechanism of Action and Pharmacological Profile

AL-8810 is a structural analog of PGF2α.[1] Its primary mechanism of action is as a competitive antagonist at the FP receptor.[1] This means it binds to the same site as PGF2α but does not elicit a full biological response, thereby blocking the effects of the endogenous ligand. However, AL-8810 is not a silent antagonist; it possesses weak partial agonist activity, meaning it can weakly activate the FP receptor on its own.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters that define the pharmacological profile of AL-8810.

Table 1: Antagonist Potency of AL-8810

| Parameter | Cell Line | Value | Reference |

| Ki | A7r5 (rat aorta smooth muscle) | 426 ± 63 nM | [1] |

| pA2 | A7r5 (rat aorta smooth muscle) | 6.68 ± 0.23 | [1] |

| pA2 | Swiss 3T3 (mouse fibroblast) | 6.34 ± 0.09 | [1] |

-

Ki (Inhibition constant): Represents the concentration of AL-8810 required to occupy 50% of the FP receptors in the absence of the agonist. A lower Ki value indicates a higher binding affinity.

-

pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. It is a measure of the antagonist's potency.

Table 2: Partial Agonist Activity of AL-8810

| Parameter | Cell Line | Value | Reference |

| EC50 | A7r5 (rat aorta smooth muscle) | 261 ± 44 nM | [1] |

| Emax | A7r5 (rat aorta smooth muscle) | 19% (relative to cloprostenol) | [1] |

| EC50 | Swiss 3T3 (mouse fibroblast) | 186 ± 63 nM | [1] |

| Emax | Swiss 3T3 (mouse fibroblast) | 23% (relative to cloprostenol) | [1] |

-

EC50 (Half-maximal effective concentration): The concentration of AL-8810 that produces 50% of its maximal effect.

-

Emax (Maximum effect): The maximum response that can be produced by AL-8810, expressed as a percentage of the response to a full agonist like cloprostenol.

Prostaglandin F2α Signaling Pathways

Activation of the FP receptor by PGF2α initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of the receptor to the Gq alpha subunit of the heterotrimeric G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

Recent studies have revealed that PGF2α signaling is more complex, with downstream effects on the mitogen-activated protein kinase (MAPK) / extracellular signal-regulated kinase (ERK) pathway. Furthermore, intriguing research has shown that AL-8810 can differentially modulate these pathways, highlighting the concept of biased agonism.

Canonical PGF2α Signaling Pathway

Caption: Canonical PGF2α signaling via the Gq/PLC pathway.

Downstream MAPK/ERK Signaling and Biased Agonism of AL-8810

PGF2α can activate the MAPK/ERK pathway through both PKC-dependent and independent mechanisms. Interestingly, AL-8810 has been shown to act as a biased agonist, preferentially activating the MAPK/ERK pathway through transactivation of the epidermal growth factor receptor (EGFR), a mechanism distinct from the canonical PGF2α-induced pathway.

References

Methodological & Application

Application Notes and Protocols for AL-8810 Isopropyl Ester in Animal Models of Glaucoma

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL-8810 is a selective and potent antagonist of the prostaglandin (B15479496) F2α (FP) receptor.[1] Its isopropyl ester form enhances its corneal penetration, making it a valuable pharmacological tool for investigating the role of the FP receptor in ocular physiology and pathophysiology, particularly in the context of glaucoma. Prostaglandin F2α analogs, such as latanoprost (B1674536), are first-line treatments for glaucoma, acting primarily by increasing uveoscleral outflow to lower intraocular pressure (IOP).[2][3] AL-8810 isopropyl ester allows researchers to dissect the specific contribution of the FP receptor in the IOP-lowering effects of these drugs and to explore alternative signaling pathways involved in aqueous humor dynamics.

These application notes provide a comprehensive overview of the use of AL-8810 isopropyl ester in preclinical animal models of glaucoma, including its mechanism of action, protocols for inducing ocular hypertension, and methods for evaluating its effects on IOP.

Mechanism of Action

AL-8810 acts as a competitive antagonist at the FP receptor. In the trabecular meshwork and ciliary body, activation of the FP receptor by agonists like prostaglandin F2α (PGF2α) or its analogs initiates a signaling cascade. This cascade involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 triggers the release of intracellular calcium (Ca2+), which can influence cellular processes such as cell contraction and the expression of matrix metalloproteinases (MMPs).[4][5][6] MMPs are thought to remodel the extracellular matrix of the ciliary muscle and sclera, reducing resistance to aqueous humor outflow and thereby lowering IOP.[7]

AL-8810, by blocking the FP receptor, prevents the initiation of this signaling cascade, thereby inhibiting the effects of FP receptor agonists. This makes it an invaluable tool for confirming the FP receptor-mediated actions of novel compounds and for studying the consequences of FP receptor blockade.

Data Presentation

The following tables summarize quantitative data from studies using prostaglandin F2α analogs in various animal models. AL-8810 isopropyl ester would be used to antagonize these effects, demonstrating the FP receptor dependency of the observed IOP reduction.

Table 1: Effect of Latanoprost on Intraocular Pressure (IOP) in Normotensive Rats

| Animal Model | Drug and Dose | Time Point | Change in IOP (mmHg) | Reference |

| Wistar Rat | Latanoprost (60 ng) | 2 hours | +2.1 ± 0.7 | [8] |

| 5 hours | -5.2 ± 0.7 | [8] | ||

| Brown Norway Rat | Latanoprost (60 ng) | 1 hour | +4.21 ± 0.52 | |

| 5 hours | -4.79 ± 0.65 |

Note: The biphasic response, with an initial increase in IOP followed by a sustained decrease, is characteristic of some prostaglandin analogs in certain species.

Table 2: Effect of Prostaglandin Analogs on Aqueous Humor Dynamics in Monkeys with Laser-Induced Ocular Hypertension

| Animal Model | Drug and Concentration | Parameter | Change from Vehicle | Reference |

| Cynomolgus Monkey | Omidenepag Isopropyl (0.002%) | IOP at 4 hours | -44% | [1] |

| Outflow Facility | +71% | [1] | ||

| Uveoscleral Outflow | +176% | [1] |

Note: Omidenepag Isopropyl is a selective EP2 receptor agonist, and this data is provided for context on the magnitude of effects that can be observed with prostanoid receptor modulators in this model.

Experimental Protocols

Protocol 1: Induction of Ocular Hypertension (OHT) in Rabbits

This protocol describes the induction of sustained ocular hypertension in rabbits, a common model for glaucoma research.

Materials:

-

New Zealand White rabbits

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Topical proparacaine (B1679620) hydrochloride (0.5%)

-

Slit-lamp biomicroscope

-

Argon laser photocoagulator

-

Goniolens

Procedure:

-

Anesthetize the rabbit and apply a drop of proparacaine to the eye.

-

Visualize the trabecular meshwork using a goniolens and slit-lamp biomicroscope.

-

Apply approximately 50-100 laser spots (50 µm spot size, 0.1 s duration, 1.0-1.5 W power) to 180-360° of the trabecular meshwork.

-

Administer a topical anti-inflammatory agent post-procedure to manage inflammation.

-

Monitor IOP regularly (e.g., daily for the first week, then weekly) using a calibrated tonometer to confirm the development of sustained OHT. IOP elevation is typically expected within 1-2 weeks.

Protocol 2: Topical Administration of AL-8810 Isopropyl Ester and Measurement of IOP in a Rabbit Model of OHT

This protocol details the procedure for evaluating the antagonist activity of AL-8810 isopropyl ester against an FP agonist in rabbits with induced OHT.

Materials:

-

Rabbits with stable OHT (from Protocol 1)

-

AL-8810 isopropyl ester solution (e.g., 0.1% in a suitable ophthalmic vehicle)

-

FP receptor agonist solution (e.g., Latanoprost 0.005%)

-

Vehicle control solution

-

Calibrated tonometer (e.g., Tono-Pen, TonoVet)

-

Topical proparacaine hydrochloride (0.5%)

Procedure:

-

Acclimatize the rabbits to the handling and IOP measurement procedures for several days before the experiment.

-

Establish a baseline IOP by measuring it at several time points on the day before the experiment.

-

On the day of the experiment, divide the animals into treatment groups (e.g., Vehicle, FP agonist alone, AL-8810 alone, AL-8810 + FP agonist).

-

Administer a single topical drop (typically 25-50 µL) of the respective treatment to the hypertensive eye. For the combination group, AL-8810 can be administered 30-60 minutes prior to the FP agonist to ensure receptor blockade.

-

Measure IOP at regular intervals post-instillation (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours).

-

Apply a drop of proparacaine to the cornea before each set of IOP measurements to minimize discomfort and blinking.

-

Record and analyze the IOP data, comparing the changes from baseline across the different treatment groups. The expected outcome is that AL-8810 will significantly attenuate the IOP-lowering effect of the FP agonist.

Mandatory Visualizations

Caption: FP Receptor Signaling Pathway in Trabecular Meshwork/Ciliary Body.

Caption: Workflow for evaluating AL-8810 in an animal model of glaucoma.

References

- 1. Effects of a Novel Selective EP2 Receptor Agonist, Omidenepag Isopropyl, on Aqueous Humor Dynamics in Laser-Induced Ocular Hypertensive Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tvst.arvojournals.org [tvst.arvojournals.org]

- 3. Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. Prostaglandins Increase Trabecular Meshwork Outflow Facility in Cultured Human Anterior Segments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Latanoprost-induced changes in rat intraocular pressure: direct or indirect? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of latanoprost on rodent intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Latanoprost-Induced Changes in Rat Intraocular Pressure: Direct or Indirect? - PMC [pmc.ncbi.nlm.nih.gov]

Application of AL-8810 Isopropyl Ester in Neuroscience Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL-8810 isopropyl ester is a potent and selective antagonist of the prostaglandin (B15479496) F2α (FP) receptor. As a lipid-soluble esterified prodrug, it readily penetrates cellular membranes, including the blood-brain barrier, where it is hydrolyzed to its active form, AL-8810. This compound has emerged as a valuable pharmacological tool in neuroscience research, particularly in studies investigating neuroprotection, ischemic brain injury, and intracellular signaling cascades. This document provides detailed application notes and experimental protocols for the use of AL-8810 isopropyl ester in neuroscience research.

Application Notes

AL-8810 is a versatile tool for elucidating the role of the FP receptor in various neurological processes. Its primary applications in neuroscience include:

-

Neuroprotection in Ischemic Models: AL-8810 has demonstrated significant neuroprotective effects in both in vitro and in vivo models of cerebral ischemia. It has been shown to reduce neuronal cell death and infarct volume following oxygen-glucose deprivation (OGD) and permanent middle cerebral artery occlusion (pMCAO), respectively.[1][2] Researchers can utilize AL-8810 to investigate the contribution of the PGF2α/FP receptor pathway to ischemic neuronal damage and to explore its potential as a therapeutic agent for stroke.

-

Traumatic Brain Injury (TBI) Research: Studies have shown that post-treatment with AL-8810 can improve neurological outcomes and reduce hippocampal swelling in mouse models of TBI.[3] This makes it a valuable compound for studying the inflammatory and neurodegenerative cascades initiated by traumatic brain injury and for evaluating the therapeutic potential of FP receptor antagonism in this context.

-

Investigation of Neuronal Signaling Pathways: AL-8810 has been instrumental in dissecting the complex signaling pathways downstream of FP receptor activation in neuronal and non-neuronal cells. While it acts as an antagonist of the canonical Gq/11-phospholipase C (PLC) pathway, it can also act as a biased agonist, promoting the transactivation of the epidermal growth factor receptor (EGFR) and subsequent activation of the ERK1/2 MAP kinase pathway. This dual activity allows researchers to probe the differential roles of these signaling cascades in neuronal function and pathology.

-

Modulation of Intracellular Calcium: As an antagonist of the FP receptor-mediated PLC activation, AL-8810 can be used to block the mobilization of intracellular calcium induced by FP receptor agonists. This is a critical application for studying the role of calcium signaling in neuronal excitability, neurotransmitter release, and cell death pathways.[1]

Quantitative Data

The following table summarizes the key quantitative parameters of AL-8810, the active form of AL-8810 isopropyl ester.

| Parameter | Species/Cell Type | Value | Reference |

| Ki (FP Receptor) | A7r5 rat thoracic aorta smooth muscle cells | 426 ± 63 nM | [4] |

| Swiss mouse 3T3 fibroblasts | - | [4] | |

| pA2 | A7r5 cells | 6.68 ± 0.23 | [4] |

| 3T3 cells | 6.34 ± 0.09 | [4] | |

| EC50 (weak partial agonist activity) | A7r5 cells | 261 ± 44 nM | [4] |

| 3T3 fibroblasts | 186 ± 63 nM | [4] | |

| Effective Neuroprotective Concentration (in vitro) | Primary murine cortical neurons (OGD model) | 10 µM | [1] |

| Effective Neuroprotective Dose (in vivo) | Mice (TBI model) | 10 mg/kg (intraperitoneal) | [3] |

Experimental Protocols

Preparation of AL-8810 Isopropyl Ester Stock Solution

AL-8810 isopropyl ester is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide.

-

For In Vitro Studies: Prepare a 10 mM stock solution in sterile DMSO or ethanol.

-

Storage: Store the stock solution at -20°C. For working solutions, dilute the stock solution in the appropriate cell culture medium or buffer immediately before use. Ensure the final concentration of the organic solvent is low (typically <0.1%) to avoid solvent-induced cellular toxicity.

Protocol 1: In Vitro Neuroprotection Assay using Oxygen-Glucose Deprivation (OGD) in Primary Neurons

This protocol describes how to assess the neuroprotective effects of AL-8810 isopropyl ester in a model of ischemic injury.

Materials:

-

Primary cortical neurons cultured on coverslips or in multi-well plates

-

Neurobasal medium

-

B-27 supplement

-

GlutaMAX

-

Deoxygenated glucose-free DMEM (e.g., bubbled with 95% N2 / 5% CO2 for 30 minutes)

-

AL-8810 isopropyl ester stock solution (10 mM in DMSO)

-

Propidium Iodide (PI) or other cell death marker

-

Fluorescence microscope

Procedure:

-

Cell Culture: Culture primary cortical neurons to the desired density (e.g., DIV 7-10).

-

Pre-treatment (optional but recommended): One hour prior to OGD, replace the culture medium with fresh medium containing the desired concentration of AL-8810 isopropyl ester (e.g., 10 µM) or vehicle (DMSO).

-

Induction of OGD:

-

Wash the cells once with deoxygenated glucose-free DMEM.

-

Replace the medium with deoxygenated glucose-free DMEM.

-

Place the culture plates in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) at 37°C for a duration determined by the neuronal culture sensitivity (e.g., 60-90 minutes).

-

-

Reoxygenation:

-

Remove the plates from the hypoxic chamber.

-

Replace the OGD medium with the original pre-treatment medium (containing AL-8810 or vehicle).

-

Return the plates to a standard cell culture incubator (95% air, 5% CO2) for 24 hours.

-

-

Assessment of Cell Death:

-

Add Propidium Iodide (PI) to the culture medium at a final concentration of 1-2 µg/mL and incubate for 15-30 minutes.

-

Image the cells using a fluorescence microscope. PI will stain the nuclei of dead cells red.

-

Quantify the percentage of PI-positive cells relative to the total number of cells (e.g., counterstained with Hoechst 33342) in multiple fields of view for each condition.

-

Protocol 2: Western Blotting for Phospho-ERK1/2 Activation

This protocol details the steps to analyze the effect of AL-8810 on the phosphorylation of ERK1/2.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y) or primary neurons

-

AL-8810 isopropyl ester

-

FP receptor agonist (e.g., Fluprostenol)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies:

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment:

-

Seed neuronal cells and grow to 70-80% confluency.

-

Serum-starve the cells for 4-6 hours before treatment.

-

Treat cells with AL-8810 isopropyl ester (e.g., 10 µM) for a specified time (e.g., 15-30 minutes) prior to or concurrently with an FP receptor agonist if investigating antagonism. For biased agonism, treat with AL-8810 alone for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate proteins on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing:

-

Strip the membrane according to the manufacturer's protocol.

-

Re-probe with antibodies against total-ERK1/2 and β-actin to confirm equal loading.

-

Protocol 3: In Vivo Traumatic Brain Injury (TBI) Model in Mice

This protocol provides a framework for evaluating the neuroprotective effects of AL-8810 isopropyl ester in a mouse model of TBI. All animal procedures must be approved by the institutional animal care and use committee (IACUC).

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Controlled cortical impact (CCI) device or weight-drop apparatus

-

Anesthesia (e.g., isoflurane)

-

Stereotaxic frame

-

Surgical tools

-

AL-8810 isopropyl ester

-

Vehicle (e.g., sterile saline with a solubilizing agent like Tween 80 or DMSO, ensuring final DMSO concentration is low and non-toxic)

-

Behavioral testing apparatus (e.g., grip strength meter, Morris water maze)

-

Histology reagents (e.g., paraformaldehyde, cresyl violet stain)

Procedure:

-

Preparation of AL-8810 Isopropyl Ester for Injection:

-

Dissolve AL-8810 isopropyl ester in a vehicle suitable for intraperitoneal injection. The final concentration should be such that the desired dose (e.g., 10 mg/kg) can be administered in a reasonable volume (e.g., 100 µL).

-

-

Traumatic Brain Injury Induction:

-

Anesthetize the mouse and secure it in a stereotaxic frame.

-

Perform a craniotomy over the desired brain region (e.g., parietal cortex).

-

Induce a controlled cortical impact or weight-drop injury of moderate severity.

-

Suture the scalp incision.

-

-

Drug Administration:

-

Administer AL-8810 isopropyl ester (10 mg/kg) or vehicle via intraperitoneal (i.p.) injection at a predetermined time point post-TBI (e.g., 30 minutes or 1 hour after injury).[3]

-

-

Post-operative Care and Neurological Assessment:

-

Monitor the animals for recovery from anesthesia and provide appropriate post-operative care.

-

Perform neurological deficit scoring at various time points (e.g., 24 and 48 hours) post-TBI. This can include tests for motor function, coordination, and reflexes.

-

Assess grip strength at specified time points to evaluate motor recovery.

-

-

Histological Analysis:

-

At the end of the experiment (e.g., 7 days post-TBI), perfuse the animals with saline followed by 4% paraformaldehyde.

-

Harvest the brains and process for histology.

-

Perform cresyl violet staining to assess lesion volume and neuronal loss.

-

Immunohistochemistry can be performed to evaluate markers of inflammation (e.g., Iba1 for microglia, GFAP for astrocytes) and apoptosis (e.g., cleaved caspase-3).

-

Visualizations

Caption: AL-8810 Signaling Pathways.

Caption: OGD Experimental Workflow.

Caption: In Vivo TBI Experimental Workflow.

References

- 1. Prostaglandin FP receptor inhibitor reduces ischemic brain damage and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prostaglandin FP receptor inhibitor reduces ischemic brain damage and neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prostaglandin F2α FP receptor antagonist improves outcomes after experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dbbiotech.com [dbbiotech.com]

- 6. Phospho-ERK1/2 (Thr202) Antibody | Affinity Biosciences [affbiotech.com]

- 7. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]

Application Notes and Protocols: Dose-Response Studies of AL-8810 Isopropyl Ester in Ocular Hypertension Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL-8810 is a potent and selective antagonist of the prostaglandin (B15479496) F2α (PGF2α) receptor, also known as the FP receptor. In the field of ophthalmology, FP receptor agonists, such as latanoprost, are a first-line treatment for ocular hypertension and glaucoma. They effectively lower intraocular pressure (IOP) by increasing the uveoscleral outflow of aqueous humor. As a selective antagonist, AL-8810 isopropyl ester serves as a critical pharmacological tool to investigate the specific role of the FP receptor in mediating the IOP-lowering effects of these agonists and to explore other physiological and pathological processes within the eye.

Mechanism of Action: The Prostaglandin FP Receptor Pathway

Prostaglandin F2α analogs lower IOP by binding to the FP receptor on ciliary muscle cells. This activation initiates a signaling cascade that leads to the remodeling of the extracellular matrix and relaxation of the ciliary muscle, thereby increasing the outflow of aqueous humor through the uveoscleral pathway and reducing IOP. AL-8810, as an antagonist, binds to the FP receptor but does not activate this signaling cascade. Instead, it blocks the binding of FP receptor agonists, thereby inhibiting their IOP-lowering effects.

Data Presentation: Dose-Response of Prostaglandin Analogs (for reference)

As there is a lack of specific dose-response data for AL-8810 isopropyl ester as a standalone treatment for ocular hypertension, the following table summarizes data for a related compound, Prostaglandin F2α-1-isopropyl ester, in human patients with ocular hypertension or glaucoma, which can serve as a reference for designing dose-ranging studies.

| Compound | Dose | Animal Model/Species | Baseline IOP (mmHg) | Maximum IOP Reduction (mmHg) | Time to Maximum Effect |

| PGF2α-1-isopropyl ester | 0.25 µg (twice daily) | Human | Not specified | 4 - 6 | Maintained throughout the last day of therapy |

| PGF2α-1-isopropyl ester | 0.5 µg (twice daily) | Human | Not specified | 4 - 6 | Beginning 4 hours after the first dose |

Data extracted from a study on ocular hypertensive and glaucoma patients.[1]

Experimental Protocols

Induction of Ocular Hypertension in Animal Models

Two common and well-validated models for inducing ocular hypertension are the laser-induced model in monkeys and the steroid-induced model in rabbits.

a) Laser-Induced Ocular Hypertension in Cynomolgus Monkeys

This model creates a chronic elevation of IOP that closely mimics human primary open-angle glaucoma.

Protocol:

-

Animal Preparation: Adult cynomolgus monkeys are anesthetized.

-

Laser Treatment: An argon laser is used to deliver photocoagulation spots to the trabecular meshwork over 360 degrees of the anterior chamber angle. This procedure intentionally scars the trabecular meshwork to impede aqueous humor outflow.

-

Post-operative Care: Animals receive post-operative anti-inflammatory medication to manage initial inflammation.

-

IOP Monitoring: IOP is monitored regularly using a tonometer (e.g., Tono-Pen) until a stable, elevated IOP is achieved (typically >25 mmHg). This may take several weeks and may require repeat laser treatments.

b) Steroid-Induced Ocular Hypertension in Rabbits

This model is useful for screening compounds and is known to produce a reliable increase in IOP.

Protocol:

-

Animal Preparation: New Zealand white rabbits are used. Baseline IOP is measured for several days to establish a stable baseline.

-

Steroid Administration: A sterile suspension of a corticosteroid (e.g., 0.1% dexamethasone) is administered topically to one eye of each rabbit, typically one drop two to three times daily. The contralateral eye receives a vehicle control.

-

IOP Monitoring: IOP is measured daily or every other day using a calibrated tonometer. A significant and sustained elevation in IOP is typically observed after 2-3 weeks of steroid treatment.

Protocol for a Dose-Response Study of AL-8810 Isopropyl Ester

This protocol describes a typical study design to evaluate the antagonistic properties of AL-8810 isopropyl ester in an ocular hypertension model.

Objective: To determine the dose-dependent ability of AL-8810 isopropyl ester to block the IOP-lowering effect of a standard FP receptor agonist (e.g., latanoprost) in animals with induced ocular hypertension.

Materials:

-

Animals with stable ocular hypertension (e.g., laser-induced hypertensive monkeys or steroid-induced hypertensive rabbits).

-

AL-8810 isopropyl ester solutions at various concentrations (e.g., 0.01%, 0.1%, 1.0%) in a suitable ophthalmic vehicle.

-

A standard FP receptor agonist solution (e.g., 0.005% latanoprost).

-

Vehicle control solution.

-

Calibrated tonometer.

Procedure:

-

Animal Grouping: Animals with stable ocular hypertension are randomly assigned to different treatment groups (e.g., n=6-8 animals per group):

-

Group 1: Vehicle only

-

Group 2: FP agonist only

-

Group 3: AL-8810 (low dose) + FP agonist

-

Group 4: AL-8810 (mid dose) + FP agonist

-

Group 5: AL-8810 (high dose) + FP agonist

-

Group 6: AL-8810 (high dose) only

-

-

Baseline Measurement: On the day of the experiment, a baseline IOP measurement is taken for all animals.

-

Drug Administration:

-

For groups 3, 4, 5, and 6, a single topical dose of the corresponding AL-8810 solution (or vehicle for group 6) is administered to the hypertensive eye.

-

After a pre-determined time interval (e.g., 30-60 minutes) to allow for antagonist binding, a single topical dose of the FP agonist is administered to the hypertensive eye of animals in groups 2, 3, 4, and 5. Group 1 receives the vehicle for the FP agonist.

-

-

IOP Measurements: IOP is measured in both eyes at regular intervals post-agonist administration (e.g., 1, 2, 4, 6, 8, and 24 hours).

-

Data Analysis: The change in IOP from baseline is calculated for each time point. The dose-response relationship is determined by plotting the percentage of inhibition of the FP agonist's effect against the concentration of AL-8810.

Expected Outcomes and Interpretation

Based on the known pharmacology of AL-8810 as a selective FP receptor antagonist, the expected outcomes of the proposed dose-response study are as follows:

-

FP Agonist Group: A significant reduction in IOP compared to the vehicle-only group.

-

AL-8810 + FP Agonist Groups: A dose-dependent inhibition of the IOP-lowering effect of the FP agonist. The highest dose of AL-8810 is expected to cause the most significant blockade.

-

AL-8810 Only Group: Little to no significant change in IOP is expected, as an antagonist typically does not have an effect in the absence of an agonist.

These results would confirm the role of the FP receptor in mediating the IOP-lowering effects of the chosen agonist and would quantify the in vivo potency of AL-8810 isopropyl ester as an FP receptor antagonist in a relevant disease model.

Conclusion

AL-8810 isopropyl ester is an invaluable tool for researchers in ophthalmology and glaucoma drug development. While not an IOP-lowering agent itself, its utility lies in its ability to selectively block the FP receptor. The protocols outlined in these application notes provide a comprehensive guide for inducing ocular hypertension in animal models and for conducting dose-response studies to characterize the antagonistic properties of AL-8810. Such studies are essential for elucidating the precise mechanisms of action of existing and novel glaucoma therapies that target the prostaglandin signaling pathway.

References

AL 8810 Isopropyl Ester: A Selective Antagonist for PGF2α-Induced Effects in Smooth Muscle

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) F2α (PGF2α) is a bioactive lipid mediator that exerts a potent contractile effect on various smooth muscle tissues, including those in the vasculature, uterus, and airways. These effects are mediated through the PGF2α receptor, also known as the FP receptor, a G-protein coupled receptor (GPCR). The activation of the FP receptor initiates a signaling cascade predominantly involving the Gαq subunit, leading to the activation of phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a rise in intracellular calcium ([Ca²⁺]i), ultimately resulting in smooth muscle contraction. Dysregulation of the PGF2α signaling pathway has been implicated in various pathological conditions, making the FP receptor an attractive target for therapeutic intervention.

AL 8810 isopropyl ester is a potent and selective antagonist of the FP receptor. It is a valuable pharmacological tool for investigating the physiological and pathological roles of PGF2α in smooth muscle. As a competitive antagonist, this compound effectively blocks the binding of PGF2α and other FP receptor agonists, thereby inhibiting their downstream effects. This document provides detailed application notes and experimental protocols for utilizing this compound to block PGF2α-induced responses in smooth muscle cells and tissues.

Quantitative Data Summary

The following table summarizes the key pharmacological parameters of AL 8810, demonstrating its potency and selectivity as an FP receptor antagonist.

| Parameter | Cell Line/Tissue | Agonist | Value | Reference |

| Ki | A7r5 rat thoracic aorta smooth muscle cells | Fluprostenol | 426 ± 63 nM | [1] |

| Ki | Swiss mouse 3T3 fibroblasts | Fluprostenol | ~400-500 nM | [2] |

| pA2 | A7r5 cells | Fluprostenol | 6.68 ± 0.23 | [1] |

| pA2 | Swiss 3T3 cells | Fluprostenol | 6.34 ± 0.09 | [1] |

| EC50 (Agonist activity) | A7r5 cells | - | 261 ± 44 nM (Emax = 19%) | [1] |

| EC50 (Agonist activity) | Swiss 3T3 fibroblasts | - | 186 ± 63 nM (Emax = 23%) | [1] |